2-{[(4-Ethylphenoxy)acetyl]amino}benzamide
Description
2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with a 4-ethylphenoxy acetyl group. This structure confers unique physicochemical properties, including moderate polarity due to the amide linkage and hydrophobic contributions from the ethylphenoxy moiety. The compound has been explored in antimicrobial, anticancer, and anticonvulsant research, though its specific applications are context-dependent based on substituent variations .
Properties
CAS No. |
302549-94-6 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-[[2-(4-ethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-12-7-9-13(10-8-12)22-11-16(20)19-15-6-4-3-5-14(15)17(18)21/h3-10H,2,11H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
VNQQFIDMIPHKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide typically involves a multi-step process:
Formation of 4-Ethylphenoxyacetic Acid: This can be achieved by reacting 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-ethylphenoxyacetic acid is then acetylated using acetic anhydride to form 4-ethylphenoxyacetyl chloride.
Amidation: The final step involves the reaction of 4-ethylphenoxyacetyl chloride with 2-aminobenzamide in the presence of a base like triethylamine to yield 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, where nucleophiles like amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and phenoxy functional groups. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance biological activity and selectivity towards specific targets, such as enzymes or receptors.
Industry
In the industrial sector, 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Substituted Benzoylthiourea Derivatives
Compounds 5d , 5e , and 5f () share a benzamide backbone but incorporate aryl carbamothioyl groups. Key differences include:
- 5d : 2,4,6-Trifluorophenyl group; melting point (122–123°C), 72% yield.
- 5e : 3,4,5-Trifluorophenyl group; melting point (133–134°C), 75% yield.
- 5f : 2-Trifluoromethylphenyl group; melting point (123–124°C), 74% yield.
Biological Activity : Fluorinated derivatives (5d, 5e) show enhanced antimicrobial activity compared to trifluoromethyl-substituted analogs (5f), likely due to increased electronegativity improving target binding .
Antioxidant Benzamides
Compounds from , such as A8 (4-hydroxyphenyl) and H10 (4-methoxyphenyl), demonstrate that electron-donating groups (e.g., -OH, -OCH₃) enhance antioxidant efficacy. A8 and H10 showed 86.6% and 87.7% inhibition of lipid peroxidation, respectively, outperforming non-polar substituents .
Anticancer Agents
- SNX-2112 (): A 2-aminobenzamide with an indazol-4-one group. It inhibits Hsp90 (IC₅₀ = 3 nM in HT-29 cells) via precise hydrophobic and hydrogen-bonding interactions .
- Compounds in : Thiophene/thiazole-substituted benzamides (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]benzamide) target viral infections and cancer, leveraging heterocyclic moieties for selective binding .
Anticonvulsant Prodrugs
- DEGA (): Metabolized to LY201116, a potent anticonvulsant (ED₅₀ = 0.5 mg/kg iv). The diethylamino group slows metabolism, requiring enzymatic N-deethylation for activation .
- OL4–OL7 (): Nitroimidazole-containing benzamides (e.g., OL4) show strong anticonvulsant effects, with nitro groups enhancing bioavailability and CNS penetration .
Antiparasitic Derivatives
Nitazoxanide (): Features a 5-nitrothiazole group, enabling broad antiparasitic activity. Structural similarity to 2-{[(4-Ethylphenoxy)acetyl]amino}benzamide lies in the benzamide core, but the nitro-thiazole substituent is critical for targeting parasitic enzymes .
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups (e.g., 5d, 5e) improve antimicrobial activity by enhancing electrophilicity and target binding .
- Hydrophobic Substituents: 4-Ethylphenoxy (target compound) and thiazole groups () increase membrane permeability, aiding cellular uptake .
- Steric Effects: Acetylation of amino groups () abolishes pro-apoptotic activity by hindering target interaction, highlighting the importance of steric accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
